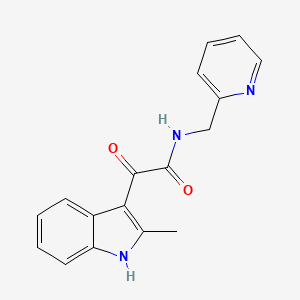![molecular formula C24H25N3O2 B2360051 N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902507-53-3](/img/structure/B2360051.png)
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Researchers would then look at how to synthesize the compound. This could involve various chemical reactions, and the process would be optimized to increase yield and purity .Molecular Structure Analysis
The molecular structure of the compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds, its stability under various conditions, and its possible uses in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be analyzed. This could include its melting point, boiling point, solubility in various solvents, and other properties .科学的研究の応用
Antitumor Activity
Compounds related to the specified chemical structure have been explored for their antitumor properties. For example, certain imidazotetrazines have shown curative activity against leukemia and may act as prodrug modifications, suggesting a mechanism where they open to form active triazenes in aqueous solutions (Stevens et al., 1984). This highlights the potential of structurally complex molecules to be used in the development of novel antitumor agents.
Immunomodulatory Effects
Another area of interest is the development of novel immunosuppressive agents. Compounds incorporating phenylheteroarylbutenamides and phenylbutenamides have been synthesized and shown to display activity towards proliferating T-lymphocytes (Axton et al., 1992). This suggests that complex molecules with specific structural features could modulate immune responses, offering potential applications in treating autoimmune diseases or in transplantation medicine.
Antimicrobial Properties
The synthesis and evaluation of new macrocyclic and tricyclopolyazacarboxamide compounds incorporating amino acid and pyridine moieties have been investigated for their antimicrobial activity (El-Salam et al., 2012). Such studies indicate the role of complex organic molecules in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
β-Lactamase Inhibition
Research into compounds like CP-45,899 demonstrates their capacity to inhibit bacterial β-lactamases, thus extending the antibacterial spectrum of β-lactams against resistant bacteria (English et al., 1978). This highlights the application of chemically complex molecules in enhancing the effectiveness of existing antibiotics.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-14-7-8-15(2)20(11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCASZZYSSOKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
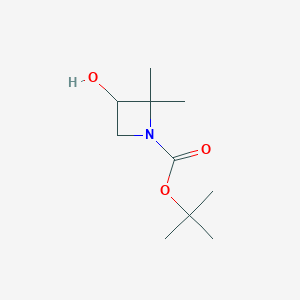
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
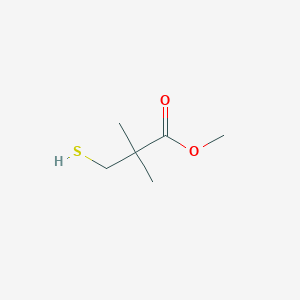
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

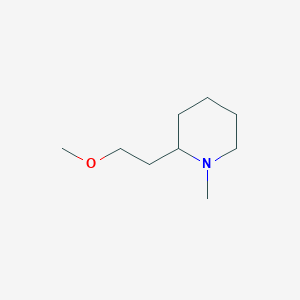
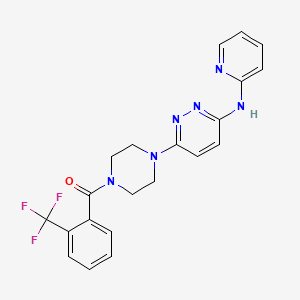
![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
